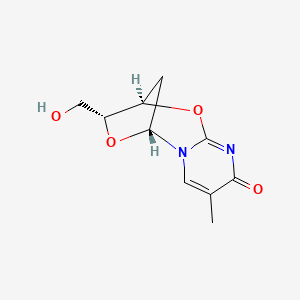

2,3'-ANHYDROTHYMIDINE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3'-ANHYDROTHYMIDINE is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Applications in Oligonucleotide Chemistry

One of the primary applications of 2,3'-anhydrothymidine is in the synthesis of modified oligonucleotides. The compound can be utilized to create phosphorothioamidites that facilitate the automated synthesis of oligodeoxynucleotides. This capability is crucial for generating oligonucleotides with specific modifications that can be used to study nucleic acid structure and function. Recent studies have demonstrated efficient coupling yields (85-90%) when incorporating this compound-derived phosphorothioamidites into synthetic oligonucleotides, enabling mechanistic studies of nucleic acid interactions and enzymatic reactions involving DNA and RNA .

Antiviral Research and Drug Development

This compound has shown promise in antiviral research, particularly as a precursor for synthesizing antiviral agents similar to azidothymidine (AZT). Research indicates that derivatives of this compound can be alkylated to form pyrimidinium salts, which subsequently react with azide ions to produce N3-substituted derivatives with potential antiviral activity . These derivatives are explored for their efficacy against various viral infections, including HIV.

Imaging and Diagnostic Applications

The compound has been employed in imaging studies to enhance the detection sensitivity of certain cancers. For instance, 5′-O-(4,4′-dimethoxytrityl)-2,3'-anhydrothymidine was utilized in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. This application is particularly relevant in detecting peritoneal metastasis in gastric cancer patients, showcasing the compound's versatility beyond synthetic chemistry into clinical diagnostics .

Recent investigations have highlighted the biological activities associated with this compound and its derivatives. Studies have focused on their antimicrobial and anti-inflammatory properties, suggesting that these compounds could play a role in developing new therapeutic agents for treating infections or inflammatory conditions . The ability to modify the anhydrothymidine structure allows researchers to explore a wide range of biological activities.

Structure-Activity Relationship Studies

The unique structural characteristics of this compound facilitate extensive structure-activity relationship (SAR) studies. By altering functional groups on the anhydrothymidine scaffold, researchers can systematically evaluate how these changes affect biological activity and interaction with target molecules. This approach is essential for optimizing drug candidates and understanding their mechanisms of action .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

Análisis De Reacciones Químicas

Nucleophilic Ring-Opening Reactions

The 2,3'-anhydro ring undergoes regioselective cleavage with various nucleophiles, forming functionalized nucleosides:

Table 1: Key nucleophilic substitution reactions

Critical factors influencing reactivity:

-

Steric effects : Bulky silyl protecting groups (e.g., TBDMS) at the 5'-position enhance reaction rates by preorganizing the sugar conformation

-

Electronic effects : Electron-withdrawing groups on the nucleobase increase susceptibility to nucleophilic attack at C2'

-

Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, while protic solvents lead to competitive hydrolysis

Alkylation Reactions

Competitive N3 vs. O4 alkylation occurs depending on reaction conditions:

Table 2: Alkylation patterns with different electrophiles

| Electrophile | Base | Major Product | Ratio (N3:O4) | Ref. |

|---|---|---|---|---|

| CH₃OTf | DIPEA | N3-methylpyrimidinium salt | 95:5 | |

| C₅H₁₁OTf | None | O4-pentyl ether + N3-pentyl derivative | 60:40 | |

| Mesitylenesulfonyl chloride | Et₃N | N3-sulfonamide | 98:2 |

Mechanistic insights:

-

N3-alkylation dominates with small electrophiles (e.g., methyl triflate) under kinetically controlled conditions

-

O4-alkylation becomes significant with larger electrophiles (e.g., pentyl triflate) due to steric hindrance at N3

-

Base choice critically modulates reactivity – strong bases favor N-alkylation through deprotonation of the N3-H bond

Table 3: Phosphorylation protocols

Key applications:

-

Enables synthesis of oligonucleotides with controlled backbone stereochemistry

-

Facilitates site-specific incorporation of modified bases in DNA/RNA analogs

Reduction Reactions

The 3'-imino derivatives undergo stereoselective reduction:

Table 4: Reductive transformations

| Starting Material | Reducing Agent | Product | d.r. | Ref. |

|---|---|---|---|---|

| 3'-Imino-TBDMS-protected | BH₃·THF | 3'-Amino-2',3'-dideoxythymidine | 4:1 | |

| 3'-Benzyloxyimino | NaBH₃CN | β-D-ribofuranosyl derivative | 85% |

Stereochemical outcomes depend on:

Propiedades

Fórmula molecular |

C10H12N2O4 |

|---|---|

Peso molecular |

224.21 g/mol |

Nombre IUPAC |

(1R,9R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one |

InChI |

InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(7(4-13)15-8)16-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3/t6-,7-,8-/m1/s1 |

Clave InChI |

JCSNHEYOIASGKU-BWZBUEFSSA-N |

SMILES isomérico |

CC1=CN2[C@H]3C[C@H]([C@H](O3)CO)OC2=NC1=O |

SMILES canónico |

CC1=CN2C3CC(C(O3)CO)OC2=NC1=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.